1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
Description
This compound features a pyrimidine core substituted at the 4-position with a piperidine-4-carboxamide group and at the 6-position with a (2,5-dimethylphenyl)thio moiety.
Properties
IUPAC Name |
1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5OS/c1-17-5-6-18(2)21(12-17)31-23-13-22(27-16-28-23)29-10-7-20(8-11-29)24(30)26-15-19-4-3-9-25-14-19/h3-6,9,12-14,16,20H,7-8,10-11,15H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBVXIFKBYSOBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This compound contains a piperidine ring, a pyrimidine moiety, and a thioether linkage, which suggest potential pharmacological applications, particularly in the realms of oncology and neuropharmacology.
Structural Characteristics
The molecular formula for this compound is with a molecular weight of approximately 426.58 g/mol. The presence of both pyridine and piperidine rings indicates possible interactions with various biological targets.
Biological Activity Overview
Preliminary studies indicate that compounds with similar structural motifs often exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds with thioether linkages have shown potential in inhibiting microbial growth.
- CNS Activity : The piperidine structure is commonly associated with central nervous system effects, potentially useful in treating neurological disorders.
- Anticancer Properties : Similar compounds have demonstrated efficacy in inhibiting cancer cell proliferation.
The biological activity of 1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in critical metabolic pathways.
- Receptor Modulation : Its interaction with G protein-coupled receptors (GPCRs) could lead to alterations in intracellular signaling pathways.
- Apoptosis Induction : Evidence suggests that similar compounds can induce apoptosis in cancer cells by activating caspase pathways.
Research Findings and Case Studies
Recent studies have focused on the synthesis and biological evaluation of this compound and its analogs. Below are summarized findings from various research articles:
Detailed Case Study
In one notable study, the compound was evaluated for its anticancer properties using human cancer cell lines. The results indicated:
- IC50 Values : The compound exhibited IC50 values ranging from 0.87 to 12.91 μM in MCF-7 cells, outperforming standard chemotherapeutics like 5-Fluorouracil (5-FU).
- Mechanism of Action : Analysis revealed that the compound induced apoptosis through caspase activation, leading to cell cycle arrest at the G2/M phase.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis highlights structural and functional distinctions between the target compound and related molecules (summarized in Table 1).
Structural Analogues with Pyrimidine/Pyrrolopyrimidine Cores
- Target Compound vs. GPR52 Agonists (): Compounds such as N-(2-Hydroxyethyl)-1-(6-((3-(trifluoromethyl)phenyl)thio)pyrimidin-4-yl)indoline-4-carboxamide (25l) share the pyrimidine-thioether scaffold but differ in substituents. Additionally, the indoline-4-carboxamide in 25l versus the piperidine-4-carboxamide in the target compound suggests divergent conformational preferences in receptor binding .
- Target Compound vs. LIMK2 Inhibitor (): The reference LIMK2 inhibitor 1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(3-phenoxyphenyl)piperidine-4-carboxamide replaces the pyrimidine core with a pyrrolopyrimidine system. This modification likely alters ATP-binding pocket interactions, as pyrrolopyrimidines are common in kinase inhibitors. The target compound’s (2,5-dimethylphenyl)thio group may confer non-ATP competitive inhibition, similar to the non-ATP competitive behavior noted in .
Piperidine-4-Carboxamide Derivatives
- Target Compound vs. Capivasertib (): Capivasertib (4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(1H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide) shares the piperidine-4-carboxamide backbone but incorporates a pyrrolopyrimidine core and a 4-chlorophenyl group. The absence of a 4-amino group in the target compound may reduce kinase selectivity, while its pyridin-3-ylmethyl substituent could enhance solubility compared to capivasertib’s hydrophobic chlorophenyl group .
Substituent-Driven Functional Differences
- Thioether vs. Benzyl Linkages ():
Compounds like 30a–c in use 3-fluoro-5-(trifluoromethyl)benzyl groups instead of thioether linkages. Thioethers (as in the target compound) are less electron-withdrawing than benzyl groups, possibly stabilizing π-stacking interactions with aromatic residues in target proteins .
Data Table: Structural and Functional Comparison
*Inferred from structural analogy to non-ATP competitive compounds in .
Research Findings and Implications
- Selectivity Profiles: The target compound’s pyridin-3-ylmethyl group may reduce off-target effects compared to bulkier aryl groups (e.g., 3-phenoxyphenyl in ), as smaller substituents often improve selectivity .
- Metabolic Stability: The (2,5-dimethylphenyl)thio group could enhance metabolic stability relative to benzyl-linked analogues (), as thioethers are less prone to oxidative degradation .
- Therapeutic Potential: Structural alignment with GPR52 agonists () suggests possible utility in neuropsychiatric disorders, while similarities to LIMK2 inhibitors () hint at anticancer applications .
Q & A
Basic Question: What are the established synthetic routes for 1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide?
Answer:
The synthesis typically involves multi-step protocols:
- Step 1 : Preparation of the pyrimidine-thioether core via nucleophilic aromatic substitution (SNAr), reacting 4-chloro-6-substituted pyrimidine with 2,5-dimethylthiophenol under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Coupling the pyrimidine intermediate with a piperidine-4-carboxamide derivative. This step often employs carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the pyridin-3-ylmethylamine moiety to the piperidine ring .
- Step 3 : Purification via preparative HPLC (≥98% purity) and characterization using ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis .
Basic Question: What analytical techniques are critical for characterizing this compound’s structure and purity?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of the thioether bond and piperidine-pyridine linkage .
- Mass Spectrometry (MS) : HRMS validates molecular weight and detects impurities (e.g., unreacted intermediates) .
- X-ray Crystallography : Resolves ambiguous stereochemistry in the piperidine-carboxamide moiety, if crystallization is feasible .
- HPLC-UV/ELSD : Quantifies purity and monitors degradation products during stability studies .
Advanced Question: How can computational modeling predict this compound’s binding interactions with biological targets?
Answer:
- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). The pyrimidine-thioether group may act as a hydrogen bond acceptor, while the pyridinylmethyl group could engage in π-π stacking .
- Molecular Dynamics (MD) Simulations : Assess binding stability over time, focusing on conformational changes in the piperidine ring under physiological conditions .
- Quantum Mechanical (QM) Calculations : Evaluate electronic properties of the thioether group to predict reactivity in enzymatic environments .
Advanced Question: How should researchers resolve contradictions in reported bioactivity data for this compound?
Answer:
Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:
- Dose-Response Curves : Validate potency (IC₅₀/EC₅₀) across multiple concentrations to rule out false positives .
- Orthogonal Assays : Confirm activity using both biochemical (e.g., enzymatic inhibition) and cellular (e.g., luciferase reporter) assays .
- Structure-Activity Relationship (SAR) Studies : Compare analogs to isolate the impact of the 2,5-dimethylphenylthio group versus the pyridinylmethyl carboxamide .
Advanced Question: What experimental design optimizes reaction yields for large-scale synthesis?
Answer:
- Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to optimize parameters like temperature, solvent polarity, and catalyst loading. For example, DMF may enhance SNAr reactivity but require post-reaction solvent swaps .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize byproduct formation .
- Scale-Up Considerations : Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) during pilot-scale synthesis .
Advanced Question: How can researchers address discrepancies in pharmacokinetic (PK) data across species?
Answer:
- Metabolic Profiling : Use LC-MS/MS to compare metabolite formation (e.g., oxidation of the pyrimidine ring) in human vs. rodent liver microsomes .
- Plasma Protein Binding Assays : Measure free fraction (%) to explain variations in bioavailability .
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Adjust species-specific parameters (e.g., CYP450 expression levels) to reconcile PK differences .
Advanced Question: What strategies validate target engagement in cellular models?
Answer:
- Cellular Thermal Shift Assay (CETSA) : Confirm compound-target binding by measuring protein thermal stability shifts .
- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound to crosslink with target proteins, followed by pull-down and MS identification .
- Knockout/RNAi Controls : Use CRISPR-Cas9 to silence the target gene and verify loss of compound activity .
Advanced Question: How can SAR studies improve selectivity against off-target receptors?
Answer:
- Fragment Replacement : Substitute the 2,5-dimethylphenylthio group with bulkier substituents (e.g., 2-naphthyl) to reduce off-target binding .
- Alchemical Free Energy Calculations : Predict binding energy differences between on-target and off-target receptors using FEP+ or MM-PBSA .
- High-Content Screening : Test analogs in panels of related receptors (e.g., kinase families) to identify selectivity drivers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
